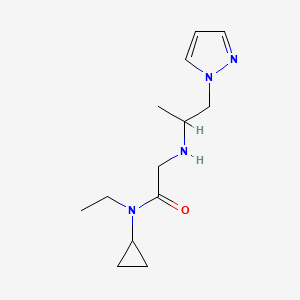
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide, also known as MPF, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. MPF is a selective agonist for the μ-opioid receptor and has shown promising results in various studies related to pain management and addiction treatment.
作用机制
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide acts as a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor. Upon binding to the receptor, N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide activates the G protein, which in turn activates downstream signaling pathways. The activation of the μ-opioid receptor by N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide results in the inhibition of neurotransmitter release, including the release of substance P and glutamate, which are involved in pain perception. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide also activates the reward system in the brain, leading to the release of dopamine, which is involved in addiction.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to reduce withdrawal symptoms in animal models of opioid addiction. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been shown to have fewer side effects compared to traditional opioids, such as morphine, including respiratory depression and constipation. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has also been shown to have a lower potential for abuse and addiction compared to traditional opioids.
实验室实验的优点和局限性
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has several advantages for lab experiments. It is a potent and selective agonist for the μ-opioid receptor, which makes it a useful tool to study the role of the receptor in pain perception and addiction. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has also been shown to have fewer side effects compared to traditional opioids, which makes it a safer alternative for lab experiments. However, N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has some limitations for lab experiments. It is a synthetic compound that may not fully mimic the effects of endogenous opioids. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide also has a short half-life, which may limit its efficacy in some experiments.
未来方向
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide. One direction is to study the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide on pain management and addiction treatment. Another direction is to study the interaction between N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide and other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, the development of new analogs of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide with improved potency and selectivity for the μ-opioid receptor may lead to the discovery of new treatments for pain and addiction.
合成方法
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide involves the reaction of N-methyl-4-piperidone with 3-bromophenylacetic acid to form the intermediate product, which is then subjected to a Suzuki coupling reaction with 2-furancarboxylic acid. The final product, N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide, is obtained after purification through column chromatography. The synthesis method has been optimized to yield high purity and high yield of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide.
科学研究应用
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective agonist for the μ-opioid receptor, which is involved in pain perception and addiction. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been used in various studies related to pain management, addiction treatment, and neurobiology. It has also been used as a tool to study the role of μ-opioid receptors in the brain and the mechanism of action of opioids.
属性
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-19-11-8-15(9-12-19)20(2)18(21)17-16(10-13-22-17)14-6-4-3-5-7-14/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRUCNSPSUGVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=C(C=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)

![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)

![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)




